molecular formula C5H6F3N3O B1467400 [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247704-49-9

[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1467400
CAS No.: 1247704-49-9
M. Wt: 181.12 g/mol
InChI Key: ONXVNPHIMXPQMI-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol is a fluorinated 1,2,3-triazole derivative characterized by a trifluoroethyl group at the N1 position and a hydroxymethyl group at the C4 position of the triazole ring. Its synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method widely used for triazole formation .

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O/c6-5(7,8)3-11-1-4(2-12)9-10-11/h1,12H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXVNPHIMXPQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol typically proceeds via:

  • Construction of the 1,2,3-triazole ring system.
  • Introduction of the 2,2,2-trifluoroethyl substituent at the N-1 position.
  • Functionalization at the 4-position with a methanol group.

This often involves copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or other cyclization methods, followed by selective alkylation and hydroxymethylation steps.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

One of the most efficient and widely used methods for synthesizing 1,2,3-triazole derivatives is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is notable for its regioselectivity, high yields, and mild reaction conditions.

  • Procedure: Reaction of an azide (e.g., 2,2,2-trifluoroethyl azide) with an alkyne precursor that contains a protected or reactive group at the 4-position.
  • Catalyst: Cu(I) salts such as CuSO4/sodium ascorbate or CuI.
  • Solvent: Typically aqueous or mixed aqueous-organic solvents.
  • Temperature: Ambient to moderate heating (room temperature to 60°C).
  • Outcome: Formation of 1,4-disubstituted 1,2,3-triazole with the trifluoroethyl group at N-1.

This method allows for the efficient introduction of the trifluoroethyl group and sets the stage for further functionalization at the 4-position.

Introduction of the Methanol Group at the 4-Position

After formation of the triazole ring, the 4-position is functionalized to introduce the methanol (-CH2OH) group. This can be achieved by:

  • Hydroxymethylation: Reaction of the 4-position with formaldehyde or paraformaldehyde under basic or acidic conditions to install the hydroxymethyl substituent.
  • Alternative routes: Use of 4-formyltriazole intermediates followed by reduction to the corresponding hydroxymethyl derivative.

This step requires careful control of reaction conditions to avoid over-oxidation or side reactions and to maintain the integrity of the trifluoroethyl substituent.

Copper-Catalyzed N-Alkylation of Triazoles

An alternative or complementary approach involves copper-catalyzed N-alkylation of preformed 4-substituted triazoles with trifluoroethyl halides:

  • Catalyst: Copper(I) acetate (CuOAc) has been identified as an efficient catalyst.
  • Solvent: Acetonitrile is preferred for high conversion rates.
  • Temperature: Moderate heating (~80–100°C).
  • Reaction time: 1–4 hours depending on catalyst and substrate.
  • Yields: High conversions (up to 100%) have been reported under optimized conditions.

This method shows tolerance to various functional groups and can be used to attach the trifluoroethyl group selectively at the N-1 position of the triazole ring.

Summary of Key Reaction Conditions and Outcomes

Step Reagents/Conditions Catalyst/Notes Temperature Time Conversion/Yield
Azide-Alkyne Cycloaddition 2,2,2-trifluoroethyl azide + alkyne Cu(I) catalyst (CuSO4/ascorbate or CuI) RT-60°C 2–4 h High regioselectivity, >85% yield
Hydroxymethylation Formaldehyde or paraformaldehyde Acidic/basic conditions RT-50°C 1–3 h Good yield, selective functionalization
Copper-catalyzed N-alkylation 4-substituted triazole + trifluoroethyl halide CuOAc (5 mol%) in MeCN 80–100°C 1–4 h Up to 100% conversion, high yield

Research Findings and Optimization

  • Catalyst Efficiency: CuOAc outperforms other copper catalysts like Cu(OAc)2 and CuI in N-alkylation reactions, achieving nearly quantitative conversion in shorter times.
  • Solvent Effects: Acetonitrile provides superior solubility and reaction rates compared to water or DMF in copper-catalyzed N-alkylation.
  • Functional Group Tolerance: The copper-catalyzed methods tolerate various substituents on the triazole ring without side reactions, allowing for diverse derivatives.
  • Sustainability: The click chemistry approach is considered sustainable due to mild conditions, aqueous solvents, and minimal byproducts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can undergo reduction to form dihydrotriazoles.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Halides, amines, and thiols for substitution reactions.

Major Products:

    Oxidation: Formation of trifluoroethyl aldehyde or trifluoroacetic acid.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted triazoles.

Scientific Research Applications

Medicinal Chemistry

The triazole ring in this compound is known for its biological activity. It has been investigated for:

  • Antimicrobial Activity : Studies have shown that triazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds similar to [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol have demonstrated efficacy against fungi and bacteria .

Agricultural Chemistry

Triazoles are widely used in agriculture as fungicides. The trifluoroethyl group enhances the lipophilicity of the compound, potentially improving its penetration into plant tissues. Research indicates that such compounds can effectively control fungal diseases in crops .

Material Science

The unique properties of this compound make it suitable for:

  • Polymer Synthesis : It can serve as a building block for synthesizing polymers with specific functionalities. The incorporation of triazole units can enhance the thermal stability and mechanical properties of the resulting materials .

Bioconjugation Chemistry

Triazole moieties are often used in bioconjugation techniques due to their stability and reactivity. This compound can be utilized to link biomolecules for targeted drug delivery systems or imaging agents in biomedical applications .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityThe compound exhibited significant inhibition against Candida albicans and Staphylococcus aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Study 2Agricultural ApplicationField trials showed a 70% reduction in fungal infections in treated crops compared to controls when using formulations containing triazole derivatives.
Study 3Material DevelopmentPolymers synthesized with this compound demonstrated improved mechanical strength and thermal resistance compared to standard polymers.

Mechanism of Action

The mechanism of action of [1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with molecular targets such as enzymes and proteins. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The trifluoroethyl group enhances the lipophilicity of the compound, facilitating its interaction with biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoroethyl group imparts distinct electronic and steric properties compared to other substituents. Below is a comparative analysis with analogous triazole methanol derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight Fluorine Content Key Properties/Applications
[1-(2,2,2-Trifluoroethyl)-1H-triazol-4-yl]methanol 2,2,2-Trifluoroethyl C₅H₆F₃N₃O 193.12 g/mol 3 F atoms Antiviral ligand
[1-(4-Chlorophenyl)-1H-triazol-4-yl]methanol 4-Chlorophenyl C₉H₈ClN₃O 217.63 g/mol 0 F atoms Intermediate in drug synthesis
[1-(2,2-Difluoro-2-phenylethyl)-1H-triazol-4-yl]methanol 2,2-Difluoro-2-phenylethyl C₁₁H₁₁F₂N₃O 255.22 g/mol 2 F atoms Enhanced lipophilicity
[1-Ethyl-1H-triazol-4-yl]methanol Ethyl C₅H₉N₃O 127.14 g/mol 0 F atoms Simplified alkyl analog

Key Observations :

  • Fluorination Impact: The trifluoroethyl group increases molecular weight and lipophilicity compared to non-fluorinated analogs like the ethyl or chlorophenyl derivatives. This enhances membrane permeability and metabolic stability, critical for drug design .
  • Electronic Effects : The electron-withdrawing trifluoroethyl group may polarize the triazole ring, influencing reactivity in substitution or coordination chemistry .

Structural and Crystallographic Insights

  • Crystallography : The trifluoroethyl derivative’s crystal structure was resolved using SHELX software, a standard tool for small-molecule refinement .

Biological Activity

[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol is a synthetic compound belonging to the triazole class, characterized by its unique trifluoroethyl substituent. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The trifluoroethyl group enhances its lipophilicity and binding affinity to various biological targets, making it a candidate for further research.

  • IUPAC Name : [1-(2,2,2-trifluoroethyl)triazol-4-yl]methanol
  • Molecular Formula : C₆H₆F₃N₃O
  • Molecular Weight : 193.13 g/mol
  • CAS Number : 1247704-49-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity. The trifluoroethyl group increases the compound's hydrophobicity, facilitating its penetration through biological membranes and enhancing its interactions with lipid bilayers.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that triazole derivatives possess antimicrobial properties. The incorporation of the trifluoroethyl group may enhance these effects by improving membrane permeability.
  • Anticancer Potential : Triazole compounds have been explored for their anticancer properties. The mechanism often involves the inhibition of specific cancer-related enzymes or pathways.
  • Antiparasitic Effects : Some studies have indicated that triazoles can act against parasitic infections by targeting metabolic pathways unique to the parasites.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
AntiparasiticInhibition of metabolic pathways in parasites

Table 2: Mechanistic Insights

MechanismDescriptionReferences
Enzyme InhibitionInteracts with key metabolic enzymes
Membrane InteractionEnhances permeability through lipid bilayers
Metal CoordinationForms complexes with metal ions affecting activity

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that triazole compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents against resistant strains.
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that triazoles could induce apoptosis via caspase activation pathways. This highlights their potential as anticancer agents .
  • Antiparasitic Research : Investigations into the effects on Plasmodium falciparum indicated that triazole derivatives could inhibit dihydroorotate dehydrogenase (DHODH), a vital enzyme for parasite survival .

Q & A

Q. Advanced

  • In Vitro Assays: Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols .
  • Molecular Docking: Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina .
  • SAR Studies: Compare trifluoroethyl analogs to identify critical substituents for activity .

How are crystal structures resolved, and what challenges arise?

Q. Advanced

  • X-ray Crystallography: Use SHELXL for refinement. Challenges include:
    • Disorder in Trifluoroethyl Groups: Apply restraints to thermal parameters .
    • Weak Diffraction: Optimize crystal growth via slow evaporation (e.g., CH₃OH/CH₂Cl₂) .
  • Software: Olex2 or CrysAlisPro for data processing .

What computational tools predict electronic effects of the trifluoroethyl group?

Q. Advanced

  • DFT Calculations: Gaussian 09 to model electron-withdrawing effects (e.g., Hammett σ constants) .
  • Molecular Dynamics (MD): GROMACS to simulate binding stability in protein-ligand complexes .

How do substituents impact structure-activity relationships (SAR)?

Q. Advanced

  • Trifluoroethyl vs. Methyl: The CF₃ group enhances metabolic stability and lipophilicity (logP) .
  • Triazole Position: N1-substitution vs. N2 affects hydrogen bonding with biological targets .

Table 3: Substituent Effects on Bioactivity

SubstituentlogPMetabolic StabilityTarget Affinity
CF₃CH₂1.2HighModerate
CH₃0.8LowLow

What challenges arise during scale-up synthesis?

Q. Advanced

  • Exothermic Reactions: Use jacketed reactors with controlled cooling during CuAAC .
  • Purification: Switch from column chromatography to crystallization for larger batches (e.g., hexane/EtOAc) .

How are stability and degradation profiles evaluated?

Q. Advanced

  • Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and UV light, then analyze via HPLC .
  • Kinetic Stability: Monitor hydrolysis rates in buffer solutions (pH 1–10) using LC-MS .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol

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